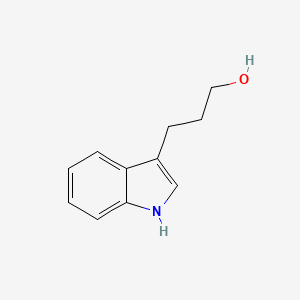
2-Phenethylbenzyl alcohol
Übersicht
Beschreibung
Synthesis Analysis
2-Phenethylbenzyl alcohol reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide . It was used to prepare a reagent required during the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors .Molecular Structure Analysis
The molecular formula of 2-Phenethylbenzyl alcohol is C15H16O . It has an average mass of 212.287 Da and a monoisotopic mass of 212.120117 Da .Chemical Reactions Analysis
2-Phenethylbenzyl alcohol is a type of phenol that is metabolized by the cytochrome P450 (CYP) enzyme . It is an alkylating agent that binds to DNA, RNA, and proteins, leading to their modification or destruction .Physical And Chemical Properties Analysis
2-Phenethylbenzyl alcohol has a density of 1.1±0.1 g/cm3, a boiling point of 330.7±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.5±3.0 kJ/mol and a flash point of 136.3±15.1 °C . The index of refraction is 1.594 .Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Symmetric Cyclic Sulfamide HIV-1 Protease Inhibitors
2-Phenethylbenzyl alcohol: is utilized in the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors . These inhibitors are crucial in the development of treatments for HIV, as they target the protease enzyme, which is essential for the maturation of the virus. By inhibiting this enzyme, the replication of the virus can be halted, offering a potential therapeutic strategy against HIV/AIDS.
Preparation of 2-Phenethylbenzyl Bromide
In organic synthesis, 2-Phenethylbenzyl alcohol reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide . This compound serves as an intermediate in various chemical reactions, including the preparation of pharmaceuticals and agrochemicals. Its formation is a key step in the synthesis of more complex molecules.
Advancements in Alcohol Chemistry
The compound plays a significant role in the broader field of alcohol chemistry, which encompasses the synthesis, properties, and applications of alcohols . It contributes to the understanding of alcohol reactivity, aiding in the development of new synthetic methods and the production of materials and pharmaceuticals.
Catalysis and Green Chemistry
2-Phenethylbenzyl alcohol: is involved in catalytic processes that are central to green chemistry initiatives . Its use in catalysis helps to create more environmentally friendly and sustainable chemical reactions, reducing the need for harsh reagents and minimizing waste.
Material Science Applications
In material science, 2-Phenethylbenzyl alcohol is used to modify the properties of materials, such as improving the solubility or stability of polymers . This can lead to the development of new materials with specific characteristics required for advanced technological applications.
Industrial Processes
This alcohol serves as a precursor or an additive in various industrial processes . Its unique chemical properties can enhance the efficiency of these processes, leading to cost-effective and high-quality production of industrial goods.
Wirkmechanismus
Target of Action
This compound is a biochemical used in proteomics research
Mode of Action
It’s known that it reacts with phosphorous tribromide to yield 2-phenethylbenzyl bromide . More research is required to fully understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that this compound is used to prepare reagents required during the synthesis of non-symmetric cyclic sulfamide HIV-1 protease inhibitors . In the context of yeast biosynthesis, it’s suggested that 2-Phenylethanol, a related compound, is synthesized via the shikimate pathway . .
Result of Action
Eigenschaften
IUPAC Name |
[2-(2-phenylethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRYQJPVUJHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232410 | |
| Record name | o-Phenethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenethylbenzyl alcohol | |
CAS RN |
835-78-9 | |
| Record name | 2-(2-Phenylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=835-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Phenethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 835-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Phenethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-phenethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-PHENETHYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P26YX6E7FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















